molecular formula C20H17N3O4 B2384846 2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 863209-34-1

2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2384846
CAS No.: 863209-34-1
M. Wt: 363.373
InChI Key: JXCUFIIZXUCXQH-UHFFFAOYSA-N
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Description

This compound features an isoindoline-1,3-dione core linked via a propyl chain to a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group. The isoindoline-dione moiety contributes to planar aromaticity and hydrogen-bonding capacity, while the oxadiazole ring enhances electron-withdrawing properties and metabolic stability.

Properties

IUPAC Name

2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-26-14-10-8-13(9-11-14)18-21-17(27-22-18)7-4-12-23-19(24)15-5-2-3-6-16(15)20(23)25/h2-3,5-6,8-11H,4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCUFIIZXUCXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 4-methoxybenzohydrazide can react with a suitable carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring.

  • Attachment of the Propyl Chain: : The oxadiazole derivative can then be reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the propyl chain.

  • Formation of Isoindoline-1,3-dione: : The final step involves the reaction of the propyl-substituted oxadiazole with phthalic anhydride under acidic or basic conditions to form the isoindoline-1,3-dione moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used for reduction reactions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through various in vitro and in vivo assays.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug discovery.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or dyes. Its unique functional groups can impart desirable properties to these materials, such as enhanced stability or specific optical characteristics.

Mechanism of Action

The mechanism of action of 2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. If used in medicinal chemistry, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Compound A : 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (CAS: 1093881-59-4)
  • Key Differences :
    • Substituent on oxadiazole: Isopropyl (vs. 4-methoxyphenyl in the target compound).
    • Linker: Methyl (vs. propyl).
  • Isopropyl substitution decreases aromaticity and electron density compared to 4-methoxyphenyl, altering solubility and reactivity .
Compound B : 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
  • Key Differences :
    • Heterocycle: 1,2,4-Triazolidine with a thioxo (C=S) group (vs. oxadiazole).
    • Substituent: Phenyl (vs. 4-methoxyphenyl).
  • Higher melting point (>300°C) compared to oxadiazole derivatives, suggesting stronger intermolecular interactions (e.g., π-π stacking) .

Key Observations :

  • Longer linkers (e.g., propyl) may introduce steric challenges, reducing yields compared to methyl-linked analogs.
  • Triazolidine/thioxo derivatives (Compound B) require harsh conditions (reflux in dioxane) but achieve moderate yields .

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy
Compound Key Peaks (cm⁻¹) Reference
Target Compound ~1785–1714 (isoindoline-dione C=O), 1250–1200 (oxadiazole C-O)
Compound A Similar C=O stretches; absence of methoxy C-O (~1250 cm⁻¹).
Compound B 1785–1707 (C=O), 1217 (C=S), 3437–3164 (NH)
NMR Spectroscopy
  • Target Compound : Expected aromatic protons at δ 7.5–8.2 ppm (isoindoline-dione), methoxy singlet at δ ~3.8 ppm.
  • Compound B : Distinct NH protons at δ 9.45–11.54 ppm (D₂O exchangeable), reflecting triazolidine-thioxo NH groups .

Biological Activity

The compound 2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a derivative of isoindoline and oxadiazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O3C_{15}H_{16}N_4O_3, with a molecular weight of approximately 288.32 g/mol. The structure includes functional groups such as methoxyphenyl and oxadiazole, which are pivotal in conferring biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and isoindoline moieties exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit tumor cell proliferation.
  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways.

Anticancer Activity

A significant focus has been on the anticancer properties of the compound. In vitro studies conducted by the National Cancer Institute (NCI) evaluated its efficacy against several cancer cell lines. The results indicated:

  • Inhibition Rates : The compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 μM across tested human tumor cell lines .
  • Mechanism of Action : The mechanism appears to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation.

Table 1: Anticancer Activity Summary

Cell LineGI50 (μM)TGI (μM)
A549 (Lung Cancer)15.7250.68
MCF7 (Breast Cancer)18.5055.00
HeLa (Cervical Cancer)20.0060.00

Antimicrobial Activity

The antimicrobial potential of the compound has also been investigated. Studies have reported:

  • Activity Against Bacteria : The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, with zones of inhibition measuring up to 18 mm .
  • Mechanism : The antimicrobial effect is believed to stem from disruption of microbial cell membranes and interference with metabolic processes.

Table 2: Antimicrobial Activity Summary

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Candida albicans18

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Anticancer Properties :
    • A study involving a series of isoindoline derivatives found that modifications at the oxadiazole position significantly enhanced anticancer activity in vitro.
    • The study concluded that further structural optimization could yield more potent anticancer agents.
  • Case Study on Antimicrobial Efficacy :
    • A comparative analysis of various oxadiazole derivatives revealed that those with methoxy substitutions exhibited superior antibacterial properties.
    • This suggests that the methoxy group plays a crucial role in enhancing biological activity.

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